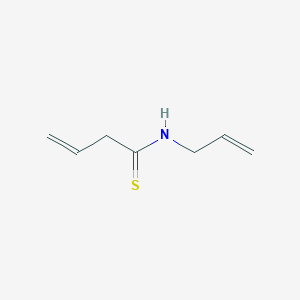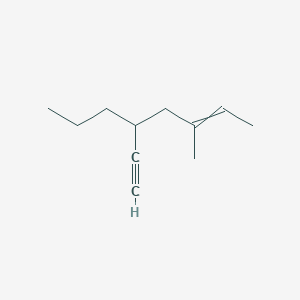
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a dimethyloctenyl group and a phenylprop-2-enoate moiety. Esters are commonly found in nature and are known for their pleasant fragrances, making them valuable in the flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate typically involves esterification reactions. One common method is the reaction between (3S)-3,7-Dimethyloct-7-en-1-ol and 3-phenylprop-2-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学的研究の応用
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma.
作用機序
The mechanism of action of (3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
(3S)-3,7-Dimethyloct-7-en-1-yl acetate: Similar structure but with an acetate group instead of a phenylprop-2-enoate group.
(3S)-3,7-Dimethyloct-7-en-1-yl benzoate: Contains a benzoate group instead of a phenylprop-2-enoate group.
Uniqueness
(3S)-3,7-Dimethyloct-7-en-1-yl 3-phenylprop-2-enoate is unique due to the presence of both a dimethyloctenyl group and a phenylprop-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
827340-75-0 |
|---|---|
分子式 |
C19H26O2 |
分子量 |
286.4 g/mol |
IUPAC名 |
[(3S)-3,7-dimethyloct-7-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H26O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,10-13,17H,1,7-9,14-15H2,2-3H3/t17-/m0/s1 |
InChIキー |
XZBYWTPKEQGTPB-KRWDZBQOSA-N |
異性体SMILES |
C[C@@H](CCCC(=C)C)CCOC(=O)C=CC1=CC=CC=C1 |
正規SMILES |
CC(CCCC(=C)C)CCOC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
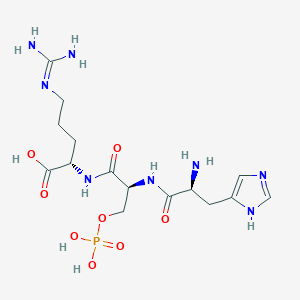
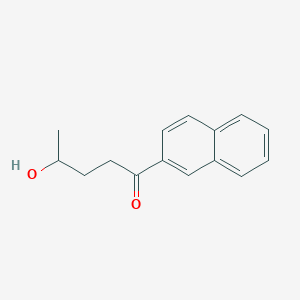

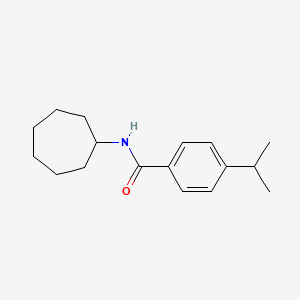
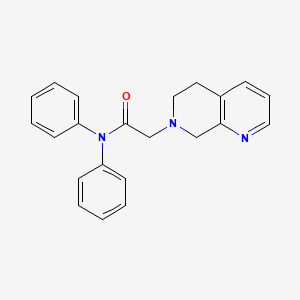
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)

![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
